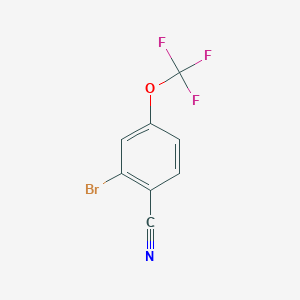

2-Bromo-4-(Trifluoromethoxy)benzonitrile

説明

BenchChem offers high-quality 2-Bromo-4-(Trifluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(Trifluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXCJMGFMNVWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596200 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-83-4 | |

| Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromo, a cyano, and a trifluoromethoxy group, provides multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in pharmaceutical and materials science research. The presence of the trifluoromethoxy group is particularly noteworthy, as it can enhance thermal stability and modulate the electronic properties of derivative compounds.

Chemical and Physical Properties

The distinct physicochemical properties of 2-Bromo-4-(trifluoromethoxy)benzonitrile are pivotal for its application in chemical synthesis. The trifluoromethoxy group significantly influences its reactivity and the properties of downstream products.

| Property | Value | Source |

| CAS Number | 1214334-83-4 | N/A |

| Molecular Formula | C₈H₃BrF₃NO | N/A |

| Molecular Weight | 266.02 g/mol | N/A |

| Boiling Point | 265 °C at 760 mmHg | N/A |

| Appearance | Liquid | N/A |

| Purity | Typically ≥97% |

Solubility and Reactivity

While specific solubility data is not extensively documented, compounds of this nature are generally soluble in common organic solvents. The reactivity of 2-Bromo-4-(trifluoromethoxy)benzonitrile is characterized by the interplay of its functional groups. The bromine atom is susceptible to substitution and cross-coupling reactions, the nitrile group can undergo hydrolysis or reduction, and the trifluoromethoxy group imparts unique electronic effects and stability.

Synthesis and Experimental Protocols

Generalized Experimental Workflow for the Synthesis of Halogenated Benzonitriles

The following diagram illustrates a generalized workflow for the synthesis of a halogenated benzonitrile, which could be adapted for 2-Bromo-4-(trifluoromethoxy)benzonitrile. This process typically involves the reaction of a substituted aniline precursor to introduce the bromo and cyano functionalities.

Applications in Research and Development

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, which are desirable properties in drug design.

Pharmaceutical Applications:

-

Anti-inflammatory Drug Synthesis: This compound is utilized as an intermediate in the creation of new anti-inflammatory agents.

-

Fluorescent Probe Development: It serves as a precursor for the development of fluorescent probes used in biological research.

Agrochemical Applications:

-

The structural motifs present in 2-Bromo-4-(trifluoromethoxy)benzonitrile are found in some herbicides and fungicides, suggesting its potential as a precursor for new crop protection agents.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological targets, mechanism of action, or signaling pathways directly modulated by 2-Bromo-4-(trifluoromethoxy)benzonitrile. Its role in the scientific literature is primarily described as a synthetic intermediate. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling 2-Bromo-4-(trifluoromethoxy)benzonitrile. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzonitrile is a key chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups offers a versatile platform for chemical modification. While detailed biological data is currently lacking, its utility as a building block for bioactive molecules underscores its importance in modern chemical research and development. Future studies are needed to fully elucidate the biological activities of compounds derived from this versatile intermediate.

An In-depth Technical Guide to 2-Bromo-4-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile, with the CAS number 1214334-83-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromo group, a nitrile moiety, and a trifluoromethoxy substituent, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, potential applications, and illustrative synthetic methodologies.

The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy. This substituent is often employed as a bioisostere for other functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromo group serves as a convenient handle for a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.[2]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of 2-Bromo-4-(trifluoromethoxy)benzonitrile.

| Identifier | Value |

| CAS Number | 1214334-83-4 |

| Molecular Formula | C₈H₃BrF₃NO[3] |

| Molecular Weight | 266.02 g/mol [3][4] |

| IUPAC Name | 2-bromo-4-(trifluoromethoxy)benzonitrile |

| InChI | 1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11,12))2-1-5(7)4-13/h1-3H[5] |

| InChI Key | KQXCJMMGFMNVWGL-UHFFFAOYSA-N[5] |

| SMILES | BrC1=C(C#N)C=CC(=C1)OC(F)(F)F[3] |

| Physical Property | Value |

| Appearance | White to off-white low melting solid[6] |

| Boiling Point | 265 °C[7] |

| Density | 1.75 g/cm³[6][7] |

| Flash Point | 114 °C[6][7] |

| Purity | Typically ≥97%[3] |

| Storage | Store at room temperature, sealed in a dry environment[3][6] |

| Computational Data | Value |

| LogP | 3.21938[3] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų[3] |

| Hydrogen Bond Acceptors | 2[3] |

| Hydrogen Bond Donors | 0[3] |

| Rotatable Bonds | 1[3] |

Applications in Research and Development

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable intermediate primarily utilized in the synthesis of novel compounds for pharmaceutical and materials science applications.[8]

-

Pharmaceutical Research : The trifluoromethoxy group can improve the pharmacokinetic profile of drug candidates. This building block is used in the synthesis of potential anti-inflammatory agents and other bioactive molecules.[8] The combination of the bromo and nitrile groups allows for the construction of diverse heterocyclic systems, which are common scaffolds in drug discovery.

-

Materials Science : The electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound a useful precursor for the development of advanced materials, such as those used in fluorescent probes.[8] The thermal stability of materials can also be enhanced by the incorporation of the -OCF3 group.[8]

-

Synthetic Chemistry : This compound is a versatile substrate for various organic reactions. The bromo substituent is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming carbon-carbon bonds.[1] The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1]

Synthetic Pathways and Methodologies

While specific experimental protocols for the synthesis and reactions of 2-Bromo-4-(trifluoromethoxy)benzonitrile are proprietary and not widely published, this section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of aryl bromide.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup : To an oven-dried reaction vessel, add 2-Bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Diagram 1: Synthetic Utility in Drug Discovery

The following diagram illustrates the role of 2-Bromo-4-(trifluoromethoxy)benzonitrile as a starting material in a drug discovery workflow.

References

- 1. 2-Bromo-5-(trifluoromethoxy)benzonitrile|CAS 1804402-93-4 [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 1214334-83-4 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-4-(trifluoromethoxy)benzonitrile | 1214334-83-4 [sigmaaldrich.com]

- 6. 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS#: 1214334-83-4 [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: Physical Properties of Bromo-Trifluoro-Substituted Benzonitriles

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of bromo-trifluoro-substituted benzonitriles. While the primary request was for data on 2-Bromo-4-(Trifluoromethoxy)benzonitrile (CAS: 1214334-83-4), publicly available experimental data on its specific physical properties is limited. This compound is recognized as a versatile intermediate in pharmaceutical and material science applications.[1]

Given the data scarcity for the trifluoromethoxy derivative, this guide will focus on the well-characterized and structurally related isomers: 4-Bromo-2-(trifluoromethyl)benzonitrile and 2-Bromo-4-(trifluoromethyl)benzonitrile . These compounds are of significant interest in medicinal chemistry and organic synthesis, serving as crucial building blocks for more complex molecules.[2][3]

Comparative Physical Properties

The following table summarizes the key physical properties of the two closely related isomers to facilitate comparison.

| Property | 4-Bromo-2-(trifluoromethyl)benzonitrile | 2-Bromo-4-(trifluoromethyl)benzonitrile |

| CAS Number | 191165-13-6[2] | 35764-15-9[4][5] |

| Molecular Formula | C₈H₃BrF₃N[2] | C₈H₃BrF₃N[4][5] |

| Molecular Weight | 250.02 g/mol [2] | 250.01 g/mol [5] |

| Appearance | White to off-white crystalline solid or lump[2][6] | Not specified |

| Melting Point | 37 °C[2] or 43-44 °C[6] | Not specified |

| Boiling Point | 240 °C[6] or 239.7 °C at 760 mmHg[7] | Not specified |

| Density | 1.71 g/cm³[6][7] | Not specified |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6] | Not specified |

Experimental Protocols

Detailed experimental procedures for determining the physical properties listed above are based on standard laboratory techniques. The synthesis of these compounds, however, involves specific methodologies. Below is a representative protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

This synthesis is a multi-step process starting from 4-bromo-2-(trifluoromethyl)benzoic acid.[7]

Step 1: Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride [7]

-

To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.

-

Stir the mixture to ensure homogeneity.

-

Add N,N-dimethylformamide (DMF) dropwise as a catalyst.

-

Heat the reaction mixture in an oil bath at 60°C for 3.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is used directly in the next step.

Step 2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide [7]

-

Cool a reaction vessel containing ammonia solution in an ice-salt bath.

-

Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

-

Monitor the reaction by TLC.

-

Evaporate the excess ammonia under reduced pressure.

-

Adjust the pH to 4 with concentrated hydrochloric acid to precipitate the crude product.

-

Filter and dry the crude 4-bromo-2-(trifluoromethyl)benzamide, which is used in the final step without further purification.

Step 3: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile [7]

-

In a three-necked flask, cool N,N-dimethylformamide (DMF) to -15°C in an ice-salt bath.

-

Slowly add thionyl chloride dropwise.

-

Add dichloroethane to the mixture.

-

Add 4-bromo-2-(trifluoromethyl)benzamide in batches while keeping the temperature below -13°C.

-

Slowly raise the temperature to 85°C and stir for 2 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, recover the dichloroethane by distillation.

-

Add saturated brine to the residue and extract the product three times with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile from its corresponding benzoic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-4-(trifluoromethyl)benzonitrile [oakwoodchemical.com]

- 5. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 错误页 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-4-(trifluoromethoxy)benzonitrile (CAS No. 1214334-83-4). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its bromine and trifluoromethoxy substituents. This document consolidates available data on its chemical identity, physicochemical properties, and highlights its potential in the synthesis of novel compounds. While detailed experimental protocols and extensive spectroscopic data are not widely published, this guide presents the available information and outlines a logical synthetic approach.

Chemical Identity and Molecular Structure

2-Bromo-4-(trifluoromethoxy)benzonitrile is a substituted aromatic compound. The core structure consists of a benzene ring functionalized with a bromo group at position 2, a trifluoromethoxy group at position 4, and a nitrile group at position 1.

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | 2-Bromo-4-(trifluoromethoxy)benzonitrile |

| CAS Number | 1214334-83-4 |

| Molecular Formula | C₈H₃BrF₃NO |

| Molecular Weight | 266.02 g/mol |

| SMILES | C1=C(C(=CC(=C1)OC(F)(F)F)Br)C#N |

| InChI | InChI=1S/C8H3BrF3NO/c9-7-5(4-13)1-2-6(7)14-8(10,11)12/h1-3H |

Physicochemical Properties

The physicochemical properties of 2-Bromo-4-(trifluoromethoxy)benzonitrile are influenced by its functional groups. The trifluoromethoxy group significantly impacts the molecule's lipophilicity and electronic nature, while the bromine atom and nitrile group provide reactive sites for further chemical transformations.

Table 2: Physicochemical Data [2][4][5]

| Property | Value |

| Appearance | White crystalline solid or low melting solid |

| Boiling Point | 265 °C |

| Density | 1.75 g/cm³ |

| Flash Point | 114 °C |

| Purity | ≥97% (commercially available) |

| Storage | Store at room temperature in a dry, sealed container |

Synthesis Pathway

Below is a logical representation of a potential synthetic pathway.

Reactivity and Potential Applications

The molecular structure of 2-Bromo-4-(trifluoromethoxy)benzonitrile offers multiple avenues for synthetic transformations, making it a versatile intermediate.

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 2-position.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing further opportunities for molecular elaboration.

-

Pharmaceutical and Agrochemical Research: The trifluoromethoxy group is a highly sought-after moiety in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] This makes 2-Bromo-4-(trifluoromethoxy)benzonitrile a valuable starting material for the synthesis of novel bioactive molecules.[6] It has potential applications in the development of anti-inflammatory drugs and fluorescent probes.[6]

-

Materials Science: The thermal stability conferred by the trifluoromethoxy group suggests potential applications in the development of advanced materials.[6]

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 2-Bromo-4-(trifluoromethoxy)benzonitrile is not widely available, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic region signals corresponding to the three protons on the benzene ring, with chemical shifts and coupling patterns influenced by the bromo, trifluoromethoxy, and nitrile groups. |

| ¹³C NMR | Distinct signals for each of the eight carbon atoms. The carbon of the nitrile group would appear in the characteristic region for nitriles. The carbon attached to the trifluoromethoxy group would likely show a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Br stretching, and C-F stretching vibrations of the trifluoromethoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 266.02 g/mol . The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). |

Safety and Handling

Detailed safety information for 2-Bromo-4-(trifluoromethoxy)benzonitrile is limited. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzonitrile is a promising chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of reactive functional groups and the property-enhancing trifluoromethoxy moiety makes it a valuable tool for synthetic chemists. While a comprehensive set of experimental data is yet to be published, the information gathered in this guide provides a solid foundation for researchers and scientists interested in utilizing this compound in their work. Further research into its synthesis, reactivity, and spectroscopic characterization is warranted to fully explore its potential.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS#: 1214334-83-4 [m.chemicalbook.com]

- 5. ÄÃna 2-Bróm-4-(trifluórmetoxy)benzonitril CAS:1214334-83-4 výrobcovia â bezplatná vzorka â Alfa Chemical [m.sk.alfachemsp.com]

- 6. nbinno.com [nbinno.com]

synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to obtain 2-Bromo-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this scaffold valuable in medicinal chemistry.[1][2] The described synthesis proceeds via a well-established two-step sequence involving the diazotization of 2-Bromo-4-(trifluoromethoxy)aniline followed by a Sandmeyer reaction. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a substituted aromatic compound of significant interest in organic synthesis. The presence of a bromine atom, a trifluoromethoxy group, and a nitrile functionality provides multiple reaction sites for further molecular elaboration. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures.[1] The trifluoromethoxy group is a bioisostere of other functionalities and can significantly influence the pharmacokinetic properties of a molecule. This guide focuses on a reliable and widely applicable method for the synthesis of this versatile building block.

Synthetic Pathway Overview

The most common and effective method for the synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile is the Sandmeyer reaction.[3][4][5] This reaction facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] The overall synthetic strategy is depicted below:

Caption: Synthetic workflow for 2-Bromo-4-(trifluoromethoxy)benzonitrile.

The synthesis commences with the diazotization of the commercially available starting material, 2-Bromo-4-(trifluoromethoxy)aniline.[6] The resulting aryl diazonium salt is then subjected to a cyanation reaction using copper(I) cyanide, a classic Sandmeyer protocol, to yield the desired product.

Experimental Protocols

The following section provides a detailed, step-by-step experimental procedure for the synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | ≥97% | Commercially Available |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥98% | Standard Supplier |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 98% | Standard Supplier |

| Copper(I) Cyanide | CuCN | 89.56 | ≥98% | Standard Supplier |

| Potassium Cyanide | KCN | 65.12 | ≥97% | Standard Supplier |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Standard Supplier |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard Supplier |

| Brine (sat. NaCl) | NaCl(aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Standard Supplier |

Step-by-Step Procedure

Step 1: Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq).

-

Add a mixture of water and concentrated sulfuric acid, ensuring the temperature is maintained below 50 °C during the acid addition.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.05 eq) in deionized water and add it dropwise to the aniline suspension via the dropping funnel. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction

-

In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Heat this solution to 60-70 °C.

-

Add the previously prepared cold diazonium salt solution portion-wise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature and to prevent excessive frothing.

-

After the addition is complete, heat the reaction mixture at 70-80 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract the product with toluene or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash successively with deionized water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield 2-Bromo-4-(trifluoromethoxy)benzonitrile as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile.

| Parameter | Value |

| Starting Material | |

| 2-Bromo-4-(trifluoromethoxy)aniline | 10.0 g (39.06 mmol) |

| Reagents | |

| Sodium Nitrite | 2.83 g (41.01 mmol) |

| Sulfuric Acid (conc.) | 6.0 mL |

| Copper(I) Cyanide | 4.19 g (46.87 mmol) |

| Potassium Cyanide | 3.05 g (46.87 mmol) |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Sandmeyer Reaction Temperature | 70-80 °C |

| Reaction Time | 2-3 hours |

| Product | |

| Product Name | 2-Bromo-4-(trifluoromethoxy)benzonitrile |

| Theoretical Yield | 10.39 g |

| Typical Actual Yield | 7.27 g - 8.31 g |

| Yield Percentage | 70-80% |

| Purity (by HPLC/GC) | >98% |

Logical Relationship Diagram

The logical relationship between the key steps and intermediates in the synthesis is illustrated below.

Caption: Logical flow of the synthesis process.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile. The two-step diazotization and Sandmeyer reaction sequence provides a reliable route to this valuable synthetic intermediate from a commercially available starting material. The detailed experimental protocol and summarized quantitative data serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to the specified reaction conditions is crucial for achieving high yields and purity of the final product.

References

- 1. 2-Bromo-4-(trifluoromethoxy)aniline | Building Block [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. 2-Bromo-4-(trifluoromethoxy)aniline [oakwoodchemical.com]

A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of both a bromine atom and a nitrile group provides versatile synthetic handles for the construction of more complex molecules. This guide provides a detailed overview of its chemical properties, a proposed synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

Quantitative data for 2-Bromo-4-(trifluoromethoxy)benzonitrile is not extensively available in public literature. However, data for its direct precursor and a closely related isomer are summarized below to provide context for its expected properties.

Table 1: Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)aniline (Precursor)

| Property | Value | Reference |

| CAS Number | 175278-17-8 | |

| Molecular Formula | C₇H₅BrF₃NO | |

| Molecular Weight | 256.02 g/mol | |

| Boiling Point | 209 °C (lit.) | |

| Density | 1.693 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.504 (lit.) |

Table 2: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzonitrile (Isomer)

| Property | Value | Reference |

| CAS Number | 191165-13-6 | [1][2] |

| Molecular Formula | C₈H₃BrF₃N | [1][2] |

| Molecular Weight | 250.02 g/mol | [1][2] |

| Melting Point | 43-44 °C | [2] |

| Boiling Point | 240 °C | [2] |

| Appearance | White to almost white crystal/lump | [1] |

Synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile

A plausible and widely used method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[3][4][5] This reaction involves the diazotization of an aniline derivative followed by treatment with a copper(I) cyanide salt.

Proposed Synthetic Pathway

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile can be achieved starting from the commercially available 2-Bromo-4-(trifluoromethoxy)aniline via a Sandmeyer reaction.

Caption: Proposed synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Experimental Protocol: Sandmeyer Reaction

The following is a generalized experimental protocol based on the principles of the Sandmeyer reaction.[6][7] Researchers should optimize the specific conditions for this substrate.

1. Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline:

- In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-Bromo-4-(trifluoromethoxy)aniline in a suitable acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid).

- Cool the mixture to 0-5 °C in an ice-salt bath.

- Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is maintained below 5 °C.

- Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

2. Cyanation Reaction:

- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

- Carefully and slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of nitrogen gas) will be observed.

- After the addition is complete, the reaction mixture is typically heated (e.g., to 50-100 °C) to drive the reaction to completion.[4]

- Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.

- Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

- Wash the combined organic layers with water and brine.

- Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

- Remove the solvent under reduced pressure.

- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Applications in Drug Development and Materials Science

2-Bromo-4-(trifluoromethoxy)benzonitrile serves as a key building block in the synthesis of a variety of target molecules due to its versatile functional groups.

-

Pharmaceutical Intermediate: The trifluoromethoxy group is a bioisostere of other functional groups and can enhance the metabolic stability and membrane permeability of drug candidates. The bromine and nitrile functionalities allow for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and transformations of the nitrile group, respectively. It is a valuable precursor for the synthesis of novel anti-inflammatory agents and other therapeutic compounds.

-

Materials Science: This compound is utilized in the development of advanced materials. It can be incorporated into the structure of fluorescent probes for biological imaging and sensing applications. Furthermore, the trifluoromethoxy group can enhance the thermal stability of polymers.

Safety and Handling

As with all laboratory chemicals, 2-Bromo-4-(trifluoromethoxy)benzonitrile and its precursors should be handled with appropriate safety precautions.

-

Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be readily achieved through established methods such as the Sandmeyer reaction from its corresponding aniline. The unique combination of its functional groups allows for the creation of diverse and complex molecules with potentially enhanced properties, making it a key tool for researchers and scientists in these fields.

References

- 1. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

This guide provides comprehensive safety information for 2-Bromo-4-(Trifluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Bromo-4-(Trifluoromethoxy)benzonitrile is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 35764-15-9 | [1][2] |

| Molecular Formula | C₈H₃BrF₃N | [1][2] |

| Molecular Weight | 250.01 g/mol | [1] |

| Appearance | White to Almost White Crystal/Lump or Powder | [3][4] |

| Purity | 95+% | [2] |

| Melting Point | 37 °C | [4] |

| Storage Temperature | Room Temperature or 2 - 8 °C | [3][4] |

Hazard Identification and Classification

2-Bromo-4-(Trifluoromethoxy)benzonitrile is classified as a hazardous substance. The GHS classification provides a clear indication of the potential risks associated with its handling.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][6][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3][6][7] |

Signal Word: Warning[1][2][3][6]

Pictograms: GHS07 (Exclamation Mark)[3]

Experimental Protocols

Detailed methodologies for the safe handling, storage, and disposal of 2-Bromo-4-(Trifluoromethoxy)benzonitrile are crucial for minimizing exposure and ensuring a safe research environment.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[6]

-

Hand Protection: Wear appropriate protective gloves.[8]

-

Skin and Body Protection: Wear flame-retardant antistatic protective clothing.[9] Ensure skin contact is prevented by wearing suitable protective clothing.[9]

-

Respiratory Protection: If adequate ventilation is not available or if dust/fumes are generated, use a NIOSH-approved respirator.[8]

3.2. Safe Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][10]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Minimize dust generation and accumulation.[6]

3.3. Storage

-

Store in a tightly closed container when not in use.[6][9][10]

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible substances such as strong oxidizing agents.[6][7]

3.4. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9][10]

3.5. Emergency Procedures: First Aid

-

General Advice: Immediately remove any contaminated clothing.[6] Show the Safety Data Sheet to the attending physician.[6][9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

-

In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[6][8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[6][10]

Visualized Workflows and Relationships

4.1. Hazard-PPE Relationship

The following diagram illustrates the direct relationship between the identified hazards of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and the required personal protective equipment.

Caption: Relationship between chemical hazards and required PPE.

4.2. Chemical Spill Response Workflow

This diagram outlines the logical steps to be taken in the event of a chemical spill involving 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Caption: Workflow for responding to a chemical spill.

References

- 1. 2-Bromo-4-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 3015802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-(trifluoromethyl)benzonitrile [oakwoodchemical.com]

- 3. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Overview of 2-Bromo-4-(Trifluoromethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(Trifluoromethoxy)benzonitrile is a halogenated and trifluoromethoxylated aromatic nitrile. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy group and the synthetic versatility offered by the bromo and cyano functionalities. This document aims to provide a theoretical framework for the spectroscopic characterization and synthesis of this compound to aid researchers in their investigations.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Bromo-4-(Trifluoromethoxy)benzonitrile based on the analysis of similar compounds. These values are estimations and require experimental confirmation.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-7.9 | d | ~2.0 | H-3 |

| ~7.6-7.7 | dd | ~8.5, 2.0 | H-5 |

| ~7.4-7.5 | d | ~8.5 | H-6 |

Rationale: The proton ortho to the bromine (H-3) is expected to be the most deshielded and appear as a doublet. The proton ortho to the trifluoromethoxy group (H-5) will be a doublet of doublets due to coupling with both adjacent protons. The proton meta to the bromine (H-6) will be a doublet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 (q, J ≈ 2 Hz) | C-4 (C-OCF₃) |

| ~135 | C-6 |

| ~133 | C-5 |

| ~122 | C-3 |

| ~120.5 (q, J ≈ 258 Hz) | -OCF₃ |

| ~117 | C-1 (C-Br) |

| ~115 | -CN |

| ~110 | C-2 (C-CN) |

Rationale: The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms and will be significantly downfield. The carbon of the trifluoromethoxy group itself will show a large quartet splitting. The nitrile carbon will be in the typical range for aromatic nitriles. The carbon bearing the bromine will be shifted upfield due to the heavy atom effect.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1150 | Strong | C-O-C stretch (asymmetric) |

| ~1050 | Strong | C-F stretch |

| ~880 | Strong | C-H out-of-plane bend |

| ~700 | Medium | C-Br stretch |

Rationale: The nitrile stretch is a characteristic sharp peak. The trifluoromethoxy group will give rise to strong C-O and C-F stretching vibrations. Aromatic ring vibrations and C-H bending modes are also expected.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 267/269 | ~100 / ~98 | [M]⁺ (Isotopic pattern for Br) |

| 188 | Variable | [M - Br]⁺ |

| 169 | Variable | [M - OCF₃]⁺ |

| 143 | Variable | [M - Br - CN]⁺ |

Rationale: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation is expected to involve the loss of the bromine atom, the trifluoromethoxy group, or the nitrile group.

Generalized Synthetic Approach

A plausible synthetic route to 2-Bromo-4-(Trifluoromethoxy)benzonitrile could start from a commercially available substituted aminobenzonitrile. The following represents a hypothetical experimental protocol.

Experimental Protocol: Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Step 1: Diazotization of 2-Amino-4-(trifluoromethoxy)benzonitrile

-

To a stirred solution of 2-amino-4-(trifluoromethoxy)benzonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or aqueous HBr) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Visualized Workflow and Logic

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic techniques for characterization.

Caption: Proposed synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Caption: Spectroscopic techniques for structural elucidation.

Conclusion

While specific experimental data for 2-Bromo-4-(Trifluoromethoxy)benzonitrile remains elusive in the current literature, this guide provides a robust theoretical foundation for its spectroscopic properties and a viable synthetic strategy. The predicted data and proposed methodologies are based on well-established principles of organic chemistry and are intended to serve as a starting point for researchers. Experimental verification of these predictions is essential for the accurate characterization of this compound.

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-4-(trifluoromethoxy)benzonitrile, a key building block in modern medicinal chemistry and materials science. The presence of a bromo substituent, a trifluoromethoxy group, and a nitrile moiety on the aromatic ring imparts a unique and versatile reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its participation in pivotal cross-coupling reactions, providing specific experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity Profile

The reactivity of 2-bromo-4-(trifluoromethoxy)benzonitrile is dominated by the presence of the bromine atom at the 2-position, which serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can influence the reactivity of the aryl bromide, making it an excellent substrate for reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of C-C and C-N bonds, respectively, which are ubiquitous in pharmaceutical compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-bromo-4-(trifluoromethoxy)benzonitrile, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the benzonitrile ring.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| (4-Aminosulfonylphenyl)boronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 85 |

| (4-(Methylsulfonyl)phenyl)boronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 92 |

| (3-Formylphenyl)boronic acid | Pd(dppf)Cl₂ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 1 | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of 2-bromo-4-(trifluoromethoxy)benzonitrile with a boronic acid.

Materials:

-

2-Bromo-4-(trifluoromethoxy)benzonitrile

-

Appropriate boronic acid (e.g., (4-aminosulfonylphenyl)boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a reaction vessel, add 2-bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq.), the boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Add Pd(dppf)Cl₂ (0.05 eq.).

-

The vessel is evacuated and backfilled with nitrogen or argon three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

The reaction mixture is heated to 100 °C with stirring for 1 hour, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Caption: Suzuki Coupling Workflow for 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of aryl halides with a broad range of amines. This reaction is particularly valuable in drug discovery for the synthesis of arylamines, which are common motifs in biologically active molecules.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Methylpiperazine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75 |

| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |

| Aniline | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 65 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromo-4-(trifluoromethoxy)benzonitrile.

Materials:

-

2-Bromo-4-(trifluoromethoxy)benzonitrile

-

Desired amine (e.g., 4-methylpiperazine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or other suitable ligand

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane or Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

To a reaction vessel, add cesium carbonate (1.5 eq.).

-

Add the catalyst, Pd₂(dba)₃ (0.02 eq.), and the ligand, Xantphos (0.04 eq.).

-

The vessel is evacuated and backfilled with nitrogen or argon.

-

Add a solution of 2-bromo-4-(trifluoromethoxy)benzonitrile (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent (e.g., 1,4-dioxane).

-

The reaction mixture is heated to 100-110 °C with stirring for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the desired arylamine product.

biological activity of benzonitrile derivatives

An In-depth Technical Guide on the Biological Activity of Benzonitrile Derivatives

Introduction

Benzonitrile derivatives, aromatic compounds featuring a cyanophenyl group, represent a privileged scaffold in medicinal chemistry and drug development.[1][2] The physicochemical properties of the benzonitrile moiety, such as its role as a bioisostere and its ability to act as a hydrogen bond acceptor, make it a versatile component in designing therapeutic agents.[1] These compounds serve as crucial building blocks for a wide array of pharmaceuticals, including the anticancer drug Letrozole.[1][2] The diverse biological activities exhibited by benzonitrile derivatives span anticancer, antiviral, antimicrobial, and enzyme inhibitory effects, making them a focal point of intensive research for novel therapeutic solutions.[1][3] This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Therapeutic Applications of Benzonitrile Derivatives

The structural versatility of benzonitrile derivatives allows them to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[1]

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising candidates for cancer therapy by targeting key pathways and proteins involved in tumor progression.[1][3]

-

Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization.[1] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds cause an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1][4] For example, compound 1g2a has demonstrated strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[1][4]

-

Immune Checkpoint Inhibition (PD-1/PD-L1): The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical mechanism that cancer cells use to evade the immune system.[1] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed as small-molecule inhibitors that disrupt this interaction, offering a potential alternative to monoclonal antibody-based immunotherapies.[1][5]

-

Kinase Inhibition: Many cancers are driven by the dysregulation of protein kinases. Benzonitrile derivatives have been successfully developed as inhibitors for several key kinases, including Tankyrase, mTOR, TBK1/IKKε, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal kinase-3 (JNK3).[1][3][6] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which play a role in halting tumorigenesis.[1]

-

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in various cancers. Benzonitrile scaffolds have been explored for the development of selective COX-2 inhibitors, which can modulate inflammatory pathways such as NF-κB and MAPK that are implicated in cancer.[7]

Antiviral Activity

The antiviral properties of benzonitrile derivatives have been investigated against a range of viruses, with notable success against Hepatitis C Virus (HCV) and various picornaviruses.[1]

-

HCV Entry Inhibition: Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent, orally available inhibitors of HCV.[1] These compounds function by blocking the early stages of the viral life cycle, specifically preventing the virus from entering host cells.[1] This process involves the interaction of viral glycoproteins with host cell receptors like CD81. The lead compound, L0909, showed high efficacy with an EC50 of 0.022 μM.[1]

-

Picornavirus Inhibition: The derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) was found to inhibit the replication of 11 out of 12 tested picornaviruses.[8] Its mechanism of action appears to be the inhibition of an early event in viral replication that occurs after the virus uncoats but is necessary for the synthesis of viral RNA.[8]

-

Coxsackievirus B5 (CVB5) Inhibition: Benzotriazole-based derivatives have shown selective antiviral activity against CVB5, a member of the Picornaviridae family.[9][10][11] The mechanism for some of these compounds is believed to involve interference with the early phase of infection, potentially by disrupting the viral attachment process.[9][10]

Antimicrobial Activity

Novel benzonitrile derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.[12]

-

Antibacterial and Antifungal Agents: Compounds such as (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][12] This compound also exhibited potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae.[12] The proposed mechanism for some related acrylonitrile compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[1]

Enzyme Inhibition

Beyond the kinases and COX-2 already mentioned, benzonitrile derivatives are being explored as inhibitors for a variety of other enzymes.

-

Protease Inhibition: The α-keto-carbonyl group found in molecules like 3-(2-Oxo-acetyl)-benzonitrile can act as an electrophilic "warhead." This group can be attacked by nucleophilic residues (like cysteine or serine) in the active site of proteases, leading to the formation of a stable, reversible adduct that inhibits enzyme activity.[13]

-

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is an enzyme involved in purine metabolism, and its overactivity can lead to conditions like gout. Benzonitrile derivatives are being investigated as potential XO inhibitors.[14]

Data Presentation

The following tables summarize the quantitative biological data for representative benzonitrile derivatives.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 1g2a | 2-Phenylacrylonitrile | HCT116 | 5.9 nM | [1][3][4] |

| 1g2a | 2-Phenylacrylonitrile | BEL-7402 | 7.8 nM | [1][3][4] |

| Compound 2l | Indole-Acrylonitrile | NCI-60 Panel (Mean) | 0.38 µM | [3][15] |

| 2,4-Cl BFTU | N-benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | [3] |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 Inhibitor | COX-2 | 5.84 µM |[7] |

Table 2: Antiviral Activity of Benzonitrile Derivatives

| Compound ID | Derivative Class | Target Virus | Activity (EC50) | Reference |

|---|---|---|---|---|

| L0909 | 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | 0.022 µM | [1] |

| MDL-860 | 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile | Picornaviruses | Varies by virus | [8] |

| Compound 18e | Benzotriazole-based | Coxsackievirus B5 | 6.0 µM | [9] |

| Compound 43a | Benzotriazole-based | Coxsackievirus B5 | 9.0 µM | [9] |

| Compound 17 | Benzotriazole-based | Coxsackievirus B5 | 6.9 µM | [11] |

| Compound 18 | Benzotriazole-based | Coxsackievirus B5 | 5.5 µM |[11] |

Table 3: Antimicrobial Activity of Benzonitrile Derivatives

| Compound ID | Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Benzonitrile | Botrytis fabae | 6.25 μg/mL | [12] |

| Compound 17 | (Z)-2-benzylidene-3-oxobutanamide | S. aureus (MRSA) | 2 μg/mL | [16] |

| Compound 18 | (Z)-2-benzylidene-3-oxobutanamide | S. aureus (MRSA) | 2 μg/mL |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)[1]

Objective: To assess the cytotoxicity of benzonitrile derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT116, BEL-7402)

-

DMEM medium supplemented with 10% FBS

-

96-well plates

-

Benzonitrile derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the benzonitrile derivative test compounds in the culture medium.

-

Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (PD-1/PD-L1 Inhibitors)[5]

Objective: To synthesize a key intermediate in the development of small-molecule PD-1/PD-L1 inhibitors. This protocol outlines a representative step.

Step: Synthesis of 4-((2-Methylbiphenyl-3-yl)methoxy)-2-(prop-2-ynyloxy)benzaldehyde (Compound 3)

Materials:

-

Compound 2 (Precursor aldehyde)

-

Cesium carbonate (Cs₂CO₃)

-

Dry dimethylformamide (DMF)

-

Propargyl bromide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of compound 2 (3 g, 9.43 mmol) and cesium carbonate (4.5 g, 14.15 mmol) in dry DMF (30 mL), add propargyl bromide solution (1.2 mL, 14.15 mmol).

-

Stir the reaction mixture at 75°C for 3 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, add water to the reaction mixture.

-

Extract the product with ethyl acetate.

-

Collect the combined organic layers and dry them over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: In Vitro Antiviral Plaque Reduction Assay[11]

Objective: To determine the concentration of a benzonitrile derivative that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Vero-76 cells (or other susceptible cell line)

-

24-well plates

-

Virus stock (e.g., Coxsackievirus B5)

-

D-MEM medium with 1% FBS

-

Methyl-cellulose (0.75%)

-

Benzonitrile derivative test compounds

-

Crystal violet staining solution

Procedure:

-

Grow a monolayer of Vero-76 cells overnight in a 24-well plate.

-

Infect the cells with a dilution of the virus calculated to produce 50-100 Plaque Forming Units (PFU) per well. Allow the virus to adsorb for 2 hours.

-

Prepare serial dilutions of the test compounds in an overlay medium (D-MEM with 1% FBS and 0.75% methyl-cellulose).

-

Remove the unadsorbed virus from the wells.

-

Add 500 µL of the overlay medium containing the different compound dilutions to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-5 days).

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Visualization of Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key biological pathways and experimental processes.

Caption: Workflow of tubulin inhibition leading to apoptosis.

Caption: Benzonitrile derivatives block the PD-1/PD-L1 interaction.

Caption: Benzonitriles block early stages of HCV entry.

Caption: From chemical synthesis to preclinical studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 12. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo group, a trifluoromethoxy group, and a nitrile functionality, makes it a versatile building block for the synthesis of more complex molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties often sought in drug candidates. This technical guide provides a comprehensive review of the available literature on 2-Bromo-4-(trifluoromethoxy)benzonitrile, focusing on its synthesis, properties, and applications.

Chemical Properties and Data

A summary of the key quantitative data for 2-Bromo-4-(trifluoromethoxy)benzonitrile is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1214334-83-4 | [1][2][3] |

| Molecular Formula | C₈H₃BrF₃NO | [1][2][3] |

| Molecular Weight | 266.01 g/mol | [1][3] |

| Boiling Point | 265 °C | [3][4] |

| Flash Point | 114 °C | [3][4] |

| Density | 1.75 g/cm³ | [3][4] |

| Purity | ≥95% to ≥97% | [1] |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501.

Synthesis and Experimental Protocols

A general workflow for the synthesis of a substituted benzonitrile, such as an isomer of the target molecule, is presented below. This can serve as a conceptual framework for the potential synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile.

A potential synthetic pathway for a related isomer.

A patent for the preparation of 4-amino-2-trifluoromethyl benzonitrile describes a three-step synthesis starting from m-trifluoromethyl fluorobenzene, involving positioning bromination, cyano replacement, and ammonolysis substitution[9][10]. This suggests that a similar strategy of introducing the bromo and cyano groups onto a pre-existing trifluoromethoxy-substituted benzene ring could be a viable approach for synthesizing 2-Bromo-4-(trifluoromethoxy)benzonitrile.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for 2-Bromo-4-(trifluoromethoxy)benzonitrile is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromo, trifluoromethoxy, and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom, including the characteristic nitrile carbon signal. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms[11].

-

¹⁹F NMR: A singlet in the 19F NMR spectrum would be indicative of the trifluoromethoxy group[11].

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br)[12].

-

IR Spectroscopy: The infrared spectrum would likely exhibit a strong absorption band corresponding to the nitrile (C≡N) stretching vibration.

Applications in Research and Development

2-Bromo-4-(trifluoromethoxy)benzonitrile serves as a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries[13].

Drug Development

The compound is noted for its utility in the synthesis of anti-inflammatory drugs[11]. The trifluoromethoxy group can improve a drug candidate's metabolic stability and ability to penetrate cell membranes, while the bromo and nitrile groups provide reactive handles for further chemical modifications. For instance, the bromo group can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of kinase inhibitors[14][15].

General application in bioactive molecule synthesis.

Agrochemicals

In the agrochemical sector, this benzonitrile derivative is a key building block for creating new pesticides and herbicides[5]. The trifluoromethoxy moiety can enhance the biological activity and efficacy of the final product.

Fluorescent Probes

2-Bromo-4-(trifluoromethoxy)benzonitrile is also utilized in the development of fluorescent probes[16][17]. The benzonitrile core can be functionalized to create molecules that exhibit changes in their fluorescent properties in response to specific biological analytes or environmental conditions.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and materials science. While detailed experimental data is somewhat limited in publicly accessible literature, its structural features and the known reactivity of its functional groups suggest a wide range of synthetic possibilities. Further research and publication of detailed synthetic protocols and characterization data would greatly benefit the scientific community and facilitate the broader application of this versatile compound.

References

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS#: 1214334-83-4 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 7. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]